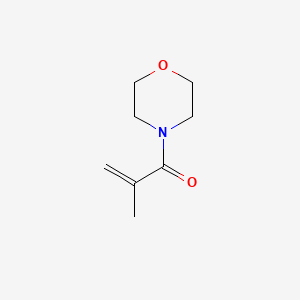

4-(2-Methyl-1-oxoallyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVUWTYSNLGBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199193 | |

| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-13-5 | |

| Record name | Methacryloylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methacryloylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1-oxoallyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHACRYLOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HZ3Z6WB74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Kinetics in N Acryloyl Morpholine Chemistry

Mechanistic Pathways of N-Acryloyl Morpholine (B109124) Formation and Transformation

The formation of N-acryloyl morpholines, such as 4-(2-methyl-1-oxoallyl)morpholine, typically involves the acylation of morpholine with an appropriate acylating agent. A common method is the reaction of morpholine with an acyl chloride, like methacryloyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The mechanism proceeds through a nucleophilic acyl substitution. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Transformations of N-acryloyl morpholines often involve reactions at the activated carbon-carbon double bond. These compounds can undergo various addition reactions, including Michael additions, where a nucleophile adds to the β-carbon of the acryloyl group. They are also valuable monomers in polymerization reactions, particularly in the synthesis of biocompatible polymers. For instance, poly(N-acryloylmorpholine) (poly(NAM)) can be synthesized via surface-initiated reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled radical polymerization technique. nih.gov The kinetics of such polymerizations often exhibit pseudo-first-order behavior with respect to the monomer concentration. nih.gov

Role of the Morpholine Nitrogen Atom in Catalysis and Nucleophilic Processes

The nitrogen atom within the morpholine ring plays a pivotal role in the reactivity of these compounds. Due to the presence of the ether oxygen, the electron density on the nitrogen is withdrawn, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine (B6355638). atamankimya.comatamankimya.com This reduced nucleophilicity can influence the rate and mechanism of reactions involving the nitrogen atom.

Despite its reduced basicity, the morpholine moiety can still participate in catalytic processes. For example, morpholine and its derivatives are utilized as catalysts in various organic transformations. atamankimya.comresearchgate.net In the context of N-acryloyl morpholines, the nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, forming a resonance-stabilized amide linkage. This delocalization affects the reactivity of both the nitrogen and the carbonyl group.

In organocatalysis, morpholine-based catalysts have been explored, although they are often found to be less reactive than their pyrrolidine (B122466) or piperidine counterparts in enamine catalysis. frontiersin.org This lower reactivity is attributed to the decreased nucleophilicity of the enamine due to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen atom. frontiersin.org However, the introduction of other functional groups, such as a carboxylic acid moiety, can enhance their catalytic efficiency. frontiersin.org

Characterization of Reactive Intermediates and Transition States

The study of chemical reactions often involves the formation of short-lived reactive intermediates and transition states that are not easily isolated. Elucidating the structure and energetics of these species is crucial for a complete understanding of the reaction mechanism.

Advanced spectroscopic techniques are indispensable for the direct observation and characterization of transient species. Techniques like transient absorption spectroscopy, time-resolved infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the structure and kinetics of these fleeting intermediates. dtic.milosti.govdtic.milillinois.edu For instance, in situ IR spectroscopy coupled with transient kinetics can reveal the abundance and reactivity of active intermediates, the sequence of their formation, and the rate-determining steps in a reaction. osti.gov Solid-state NMR spectroscopy can be a powerful tool for probing noncovalent interactions and the local environment of specific nuclei within a molecule, which can be correlated with crystallographic data. researchgate.net

Computational chemistry provides a powerful lens through which to investigate reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction coordinates and calculate the energy profiles of reactions involving N-acryloyl morpholines. frontiersin.orgresearchgate.net These calculations can help identify transition state structures, determine activation energies, and compare the feasibility of different mechanistic pathways. For example, computational studies on urethane (B1682113) formation catalyzed by morpholine derivatives have shown that the catalytic mechanism involves multiple steps and that the catalyst's effectiveness can be correlated with its proton affinity. researchgate.net The use of techniques like Linear Discriminant Analysis (LDA) applied to atomic positions can help in defining a good reaction coordinate for conformational transitions. nih.gov

Radical pathways are particularly relevant in the polymerization of N-acryloyl morpholines. The initiation of polymerization often involves the generation of a radical species that adds to the double bond of the monomer, propagating a radical chain reaction. nih.gov Furthermore, theoretical studies have explored the reactivity of radical species with molecules containing morpholine-like structures, providing insights into potential reaction mechanisms. nih.gov The development of zwitterionic species as photocatalysts that can generate amidyl radicals for C-H functionalization highlights the potential for novel reactivity involving nitrogen-centered radicals. nih.gov

Stereocontrol and Enantioselectivity in Morpholine-Derived Reactions

Achieving stereocontrol, particularly enantioselectivity, is a major goal in modern organic synthesis. In reactions involving morpholine derivatives, the inherent chirality of substituted morpholines or the use of chiral catalysts can be exploited to control the stereochemical outcome. For example, the synthesis of enantiomerically pure substituted morpholines can be achieved through various strategies, including tandem hydroamination and asymmetric transfer hydrogenation reactions. organic-chemistry.org In these reactions, factors like hydrogen-bonding interactions between the substrate and the chiral catalyst can be crucial for achieving high enantiomeric excess. organic-chemistry.org The development of new chiral morpholine-based organocatalysts continues to be an active area of research, aiming to overcome the inherent limitations in reactivity and achieve high levels of stereocontrol in various chemical transformations. frontiersin.org

Catalytic Applications of Morpholine Based Systems and 4 2 Methyl 1 Oxoallyl Morpholine

Organocatalysis Mediated by Morpholine (B109124) Derivatives

Morpholine and its derivatives have emerged as a compelling, albeit challenging, class of organocatalysts. nih.govfrontiersin.org Their application is most prominent in enamine catalysis, a cornerstone of asymmetric synthesis.

Enamine Catalysis in Asymmetric Synthesis

Enamine catalysis is a powerful strategy in organic synthesis that utilizes chiral secondary amines to activate carbonyl compounds. Morpholine is commonly used to generate enamines. wikipedia.org The reaction of morpholine with cyclic ketones, for instance, can be efficiently catalyzed by materials like zeolite H-Y to produce cyclic enamines. researchgate.net These enamines, in turn, can participate in various synthetic transformations.

The core principle of enamine catalysis involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde and a secondary amine catalyst. This intermediate then reacts with an electrophile. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized carbonyl compound. While proline and its derivatives have been the workhorses in this field, the exploration of other amine scaffolds like morpholine has gained traction. nih.govfrontiersin.org

Recent research has demonstrated the use of novel β-morpholine amino acids as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov Despite the inherent lower reactivity of morpholine-based enamines, these catalysts have shown remarkable efficiency, requiring only low catalyst loadings (1 mol%) to achieve high conversion rates and excellent stereoselectivity. nih.gov Computational studies have provided insights into the transition state of these reactions, explaining the observed efficiency despite the electronic disadvantages of the morpholine ring. nih.gov

Comparative Analysis of Morpholine versus Pyrrolidine (B122466) and Piperidine (B6355638) Organocatalysts

In the realm of enamine catalysis, the choice of the secondary amine is critical to the catalyst's reactivity and selectivity. A comparative analysis of morpholine with other cyclic amines like pyrrolidine and piperidine reveals distinct differences. nih.govfrontiersin.org

| Catalyst Feature | Pyrrolidine | Piperidine | Morpholine |

| Ring Size | 5-membered | 6-membered | 6-membered with oxygen |

| Reactivity | Most reactive | Less reactive than pyrrolidine | Least reactive |

| Nitrogen Lone Pair | Higher p-character, more nucleophilic | Lower p-character than pyrrolidine | Reduced nucleophilicity due to oxygen and pyramidalization |

| Enamine Nucleophilicity | Highest | Intermediate | Lowest |

This table provides a comparative overview of the key features of pyrrolidine, piperidine, and morpholine as organocatalysts in enamine catalysis.

Studies have consistently shown that pyrrolidine is a more efficient organocatalyst than piperidine or morpholine in the condensation of aldehydes with electrophiles via enamine formation. nih.govfrontiersin.org The higher reactivity of pyrrolidine enamines is attributed to the greater p-character of the nitrogen lone pair in the five-membered ring, which enhances its nucleophilicity. nih.gov

In contrast, the presence of the oxygen atom in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to piperidine. nih.govwikipedia.org This electronic effect, coupled with a more pronounced pyramidalization of the nitrogen atom in morpholine enamines, leads to their significantly lower reactivity. nih.govfrontiersin.org Despite these limitations, the development of highly substituted and well-designed morpholine-based catalysts has shown that these challenges can be overcome to achieve high efficiency and selectivity in certain reactions. nih.gov

Role of Morpholine Moieties in Metal-Catalyzed Transformations

The morpholine scaffold is not only a key player in organocatalysis but also serves as a valuable ligand in a variety of metal-catalyzed reactions. Its ability to coordinate with transition metals has led to the development of novel catalytic systems with unique reactivity and selectivity.

Palladium-Catalyzed Cross-Coupling and Allylic Substitutions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Morpholine and its derivatives have been successfully employed as ligands in these transformations. For instance, palladium(II) acetate (B1210297) in the presence of phosphine-anchored morpholine ligands has been used for the N-arylation of morpholine. researchgate.net

The design of ligands is crucial for the success of palladium-catalyzed reactions, influencing factors like catalyst stability, activity, and selectivity. acs.orgnih.gov Morpholine-containing ligands, such as MorDalPhos, are among the various phosphine (B1218219) ligands developed to enhance the efficiency of C-N cross-coupling reactions. acs.org The synthesis of morpholine-liganded palladium(II) N-heterocyclic carbene (NHC) complexes has also been reported, demonstrating the versatility of morpholine in ligand design. nih.gov

In the context of allylic substitutions, morpholine can act as a nucleophile. Furthermore, the development of chiral morpholine derivatives as ligands has the potential to induce enantioselectivity in palladium-catalyzed allylic alkylation reactions, a key strategy for the synthesis of chiral molecules.

Iron-Based Catalytic Systems and Metalloradical Mechanisms

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst in organic synthesis. mdpi.comnih.gov Morpholine derivatives can serve as ligands in iron-based catalytic systems, contributing to the development of sustainable chemical processes. These catalysts have been employed in a range of transformations, including oxidation reactions and cross-coupling reactions. mdpi.com

The concept of metalloradical catalysis, where a metal complex engages in radical-based transformations, has opened up new avenues in synthetic chemistry. The merging of photoredox catalysis with organocatalysis, for example, has enabled the direct asymmetric alkylation of aldehydes. nih.gov In such systems, a photoredox catalyst generates a radical species that is then intercepted by an enamine generated from an organocatalyst, which could potentially include a morpholine derivative. While direct examples involving 4-(2-methyl-1-oxoallyl)morpholine in metalloradical catalysis are not prevalent, the fundamental principles suggest its potential utility in such advanced catalytic cycles.

Bioinspired iron-based catalysts, such as those utilizing porphyrin-type ligands, have been developed for atom transfer radical polymerization (ATRP). nih.gov The ability of morpholine to act as a ligand suggests its potential incorporation into such bio-inspired catalytic systems.

Catalytic Aspects in Polymerization Processes

Morpholine derivatives have found applications in the field of polymer chemistry, particularly in polymerization processes. They can act as catalysts, monomers, or modifiers to influence the properties of the resulting polymers.

The ring-opening polymerization (ROP) of morpholine-2,5-diones, which are derived from amino acids, leads to the formation of polydepsipeptides, a class of biodegradable polymers with potential biomedical applications. researchgate.net Similarly, the organocatalytic ROP of N-substituted morpholin-2-ones provides a route to functionalized poly(aminoesters). acs.org The choice of catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a combination of 1,8-diazabicycloundec-7-ene (DBU) and thiourea (B124793) (TU), can influence the polymerization process and the properties of the resulting polymer. acs.org

Furthermore, morpholine derivatives can be used as curing agents, stabilizers, and cross-linking agents in the production of various polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The compound N-methacryloylmorpholine, also known as this compound, is a monomer that can be polymerized to create materials with specific functionalities.

Polymer Science and Advanced Materials Utilizing 4 2 Methyl 1 Oxoallyl Morpholine

Polymerization Dynamics and Mechanisms of N-Acryloyl Morpholine (B109124) Monomers

The polymerization behavior of morpholine-containing monomers is dictated by the reactive group attached to the morpholine ring. For 4-(2-methyl-1-oxoallyl)morpholine, the polymerizable group is a methacrylate (B99206), which readily undergoes polymerization through various mechanisms, primarily radical polymerization.

Cationic Polymerization of Morpholine-Containing Olefins

The cationic polymerization of the olefin (methacrylate) group in this compound is not a commonly reported or favored method in scientific literature. Methacrylates, in general, are challenging to polymerize cationically due to side reactions involving the carbonyl group.

However, a related class of morpholine-containing polymers can be synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. polyacs.org This process does not polymerize an olefin but instead opens the oxazoline (B21484) ring to form poly(N-acylethylenimine)s, which are structural isomers of polypeptides. polyacs.orgnih.gov This method allows for the synthesis of well-defined polymers with controlled structures and functionalities, including block copolymers. polyacs.orgnih.gov While mechanistically different, CROP highlights an alternative cationic route to producing polymers that feature the N-acylmorpholine structure within their repeating units.

Radical Polymerization and Copolymerization Kinetics

Radical polymerization is the most prevalent and effective method for polymerizing this compound and its non-methylated analog, N-acryloylmorpholine (NAM). radtech.orgresearchgate.net The kinetics of these reactions, particularly in copolymerization, are crucial for tailoring the final polymer's microstructure and properties.

The behavior of a monomer in a radical copolymerization with a second monomer (M2) is described by the copolymer equation, which relies on monomer reactivity ratios (r1 and r2). open.edu These ratios indicate the preference of a growing polymer chain ending in one monomer unit (e.g., ~M1•) to add another molecule of the same monomer (M1) versus the other monomer (M2). open.edu

If r1 > 1 , the growing chain prefers to add its own monomer type.

If r1 < 1 , it prefers to add the other monomer.

If r1 ≈ 1 , it has no preference.

If the product r1r2 ≈ 1 , a random copolymer is formed.

If the product r1r2 ≈ 0 , an alternating copolymer is formed.

While specific reactivity ratios for this compound are not widely published, extensive studies on the closely related N-acryloylmorpholine (NAM, M1) provide significant insight. Research has determined the reactivity ratios of NAM with common vinyl monomers like methyl methacrylate (MMA), styrene (B11656) (ST), and methyl acrylate (B77674) (MA). researchgate.net These values, determined using methods like Fineman-Ross and Kelen-Tudos, are essential for predicting copolymer composition. researchgate.net

Table 1: Monomer Reactivity Ratios for Copolymerization of N-Acryloylmorpholine (M1) with Various Vinyl Monomers (M2) Data derived from studies on N-Acryloylmorpholine (NAM), a close structural analog to N-methacryloylmorpholine.

| Comonomer (M2) | r1 (NAM) | r2 (M2) | r1 * r2 | Predicted Copolymer Structure |

|---|---|---|---|---|

| Methyl Acrylate (MA) | 0.60 | 1.08 | 0.65 | Random with slight tendency toward alternation |

| Methyl Methacrylate (MMA) | 0.48 | 0.18 | 0.09 | Tendency toward alternation |

| Styrene (ST) | 0.09 | 0.70 | 0.06 | Tendency toward alternation |

| Vinyl Acetate (B1210297) (VA) | 0.37 | 0.02 | 0.007 | Strong tendency toward alternation |

Source: Data adapted from Khalil, A. A., et al. (2017). researchgate.net

The data indicate that in copolymerizations with monomers like MMA and styrene, NAM has a tendency to form copolymers with a more alternating, rather than blocky or purely random, distribution of monomer units. researchgate.net This is a direct consequence of the electronic and steric properties conferred by the N-acylmorpholine structure. Modern techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been successfully employed to synthesize well-defined polymers and polymer brushes of NAM, demonstrating a linear increase in molecular weight with monomer conversion, which is characteristic of a controlled or "living" polymerization process. nih.gov

Synthesis and Characterization of Copolymers Incorporating Acryloyl Morpholine Units

The synthesis of copolymers containing this compound is typically achieved through standard free-radical polymerization techniques in solution, initiated by thermal initiators like azobisisobutyronitrile (AIBN). researchgate.netnih.gov The resulting copolymers can be isolated by precipitation in a non-solvent. nih.gov

Characterization is essential to confirm the structure and composition of the synthesized copolymers.

Spectroscopic Methods (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the incorporation of both monomers by identifying their characteristic functional group vibrations, such as the C=O stretching of the methacrylate and morpholine groups. researchgate.netnih.gov Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provides detailed structural information and is used to determine the copolymer composition by integrating the signals corresponding to each monomer unit. researchgate.netnih.gov

Chromatographic Methods (GPC/SEC): Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is employed to determine the molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn) of the copolymer chains. researchgate.net

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, most importantly the glass transition temperature (Tg), which indicates how the copolymer's properties change with temperature. researchgate.net Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition profile of the copolymer. researchgate.net

Influence of Monomer Composition on Polymer Microstructure and Topology

The composition of the monomer feed and the relative reactivity ratios directly control the polymer microstructure—that is, the sequence of monomer units along the chain. nih.govmdpi.com As shown by the reactivity ratios for the analogous NAM monomer, copolymerization with methacrylates and styrenes tends to produce a more alternating sequence. researchgate.net This prevents the formation of long, homogeneous blocks of a single monomer and results in a more integrated chain structure.

Structure-Property Relationships in N-Acryloyl Morpholine Copolymers

The inclusion of this compound units into a copolymer chain systematically alters its physical and chemical properties. The relationship between the copolymer's structure (composition, microstructure) and its macroscopic properties is fundamental to designing materials for specific applications. mdpi.comuq.edu.au

Key relationships include:

Hydrophilicity and Solubility: The morpholine group contains both an ether linkage and a tertiary amine, making it polar and capable of hydrogen bonding with water. Incorporating this monomer increases the hydrophilicity of the resulting copolymer, enhancing its water solubility or water absorption capabilities.

Mechanical Properties: The rigidity of the morpholine unit can enhance the hardness and modulus of the copolymer. mdpi.com However, high concentrations could also potentially increase brittleness. The final mechanical properties, such as flexural strength and impact resistance, will be a complex function of the comonomer type, the copolymer composition, and the degree of conversion. mdpi.com

Adhesion: The polarity of the morpholine group can improve adhesion to polar substrates.

Table 2: Conceptual Structure-Property Relationships in Copolymers of this compound (NMM)

| Property | Effect of Increasing NMM Content | Underlying Structural Reason |

|---|---|---|

| Glass Transition (Tg) | Increase | Bulky, rigid morpholine ring restricts chain mobility. |

| Polarity / Hydrophilicity | Increase | Presence of polar ether and amide functional groups. |

| Solubility in Water | Increase | Enhanced hydrogen bonding capability with water molecules. |

| Hardness / Modulus | Increase | Rigid cyclic structure contributes to overall polymer stiffness. |

| Adhesion to Polar Surfaces | Increase | Increased polarity and potential for intermolecular interactions. |

Applications in Photocurable Resin Systems and Additive Manufacturing

One of the most promising applications for this compound is as a component in photocurable resins used in technologies like UV curing and additive manufacturing (3D printing), particularly stereolithography (SLA). wisconsin.eduresearchgate.net In these systems, a liquid resin formulation is selectively cured into a solid object by exposure to light, typically UV light. google.com

Studies comparing ACMO to other diluents show that it provides excellent cure speed and results in cured films with high hardness and good solvent resistance. radtech.org Due to its structural similarities, this compound is expected to perform similarly, acting as a valuable component for tuning the properties of 3D-printing resins. researchgate.net Its incorporation can enhance the mechanical strength and thermal stability of the final printed object. mdpi.comresearchgate.net The low volatility and high reactivity of such monomers are advantageous for creating high-resolution parts with complex geometries. nih.gov

Table 3: Performance of N-Acryloylmorpholine (ACMO) as a Reactive Diluent in a UV-Curable Acrylate Formulation Data derived from studies on N-Acryloylmorpholine (ACMO), a close structural analog to N-methacryloylmorpholine.

| Property | Formulation with 20% ACMO | **Formulation with 20% VP*** | **Formulation with 20% EEEA*** |

|---|---|---|---|

| Viscosity (cP at 25°C) | 98 | 63 | 55 |

| Pencil Hardness | 2H | 2H | F |

| MEK Rubs | >200 | >200 | 25 |

\VP = N-Vinyl-2-pyrrolidone; EEEA = 2-(2-Ethoxyethoxy)ethyl acrylate. Formulation base is an acrylated oligomer.* Source: Data adapted from a RadTech technical paper. radtech.org

The data shows that while ACMO results in a slightly higher viscosity compared to other common diluents, it produces a significantly harder and more solvent-resistant cured material, making it and its methacryloyl counterpart highly suitable for demanding additive manufacturing applications. radtech.org

Integration into Polyurethane Chemistry and Polymer Networks

The compound this compound, also known as N-methacryloylmorpholine, is a versatile monomer that can be integrated into various polymer systems to impart specific properties. While its primary applications are often found in the realm of acrylic polymers and hydrogels, its unique structure allows for its incorporation into more complex polymer networks, including those based on polyurethane chemistry. This integration is typically achieved by leveraging the reactive vinyl group of the morpholine derivative, which can participate in polymerization reactions to form crosslinked or modified polyurethane structures.

Another avenue for integration is through the synthesis of polyurethane-acrylate hybrid polymers. In this methodology, a polyurethane prepolymer is first synthesized with reactive functional groups, such as hydroxyl or isocyanate groups. Subsequently, this compound can be introduced and polymerized in the presence of the polyurethane prepolymer. This can result in the formation of interpenetrating polymer networks (IPNs), where the polyurethane and poly(this compound) chains are physically entangled, or in graft copolymers, where the acrylic polymer chains are chemically bonded to the polyurethane backbone. These hybrid materials often exhibit a synergistic combination of properties, such as the flexibility and toughness of the polyurethane and the weather resistance and hardness of the acrylic component.

The incorporation of this compound can also be a strategic approach to modify the surface properties of polyurethane materials. The hydrophilic nature of the morpholine group can enhance the wettability and water absorption characteristics of the resulting polymer. This is particularly useful in applications requiring improved biocompatibility or for the creation of antifogging coatings.

Theoretical and Computational Investigations of 4 2 Methyl 1 Oxoallyl Morpholine

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of a molecule. While specific studies on 4-(2-Methyl-1-oxoallyl)morpholine are not extensively documented in public literature, a comprehensive analysis of the closely related compound, 4-acryloyl morpholine (B109124) (4AM), provides a strong framework for understanding the electronic characteristics of the title compound. nih.gov

Investigations into 4AM have utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, such as B3LYP and B3PW91, with various basis sets like 6-31G(d,p) and 6-311G++(d,p) to determine its structural, thermodynamic, and vibrational properties. nih.gov These studies reveal the influence of the acryloyl group on the geometry and electronic distribution of the morpholine ring. The presence of the electron-withdrawing acryloyl moiety significantly affects the electron density across the molecule, influencing its reactivity.

Density Functional Theory (DFT) for Mechanistic Insights and Predictive Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating reaction mechanisms and predicting molecular properties.

Energy Profiles and Thermodynamic Parameters of Reactions

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For a molecule like this compound, this would involve calculating the energies of reactants, transition states, and products for reactions such as polymerization or addition reactions at the double bond.

Based on studies of similar acetylated morpholine compounds, DFT calculations using the B3LYP method with a 6-31++G(d,p) basis set can be employed to determine key thermodynamic parameters. researchgate.net A comparison of the thermodynamic properties of morpholine and 4-acetylmorpholine (B157445) revealed that acetylation increases the total energy, heat capacity, and entropy. researchgate.net Similarly, the introduction of the 2-methyl-1-oxoallyl group in this compound is expected to significantly alter its thermodynamic profile compared to unsubstituted morpholine.

Table 1: Representative Calculated Thermodynamic Parameters (Illustrative)

| Parameter | Value | Unit |

| Total Energy | (Calculated Value) | Hartrees |

| Enthalpy | (Calculated Value) | kcal/mol |

| Gibbs Free Energy | (Calculated Value) | kcal/mol |

| Entropy | (Calculated Value) | cal/mol·K |

| Heat Capacity | (Calculated Value) | cal/mol·K |

Note: The values in this table are illustrative and would be derived from specific DFT calculations on this compound.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in different environments is governed by its intermolecular interactions and the effects of solvation. DFT, combined with models such as the Polarizable Continuum Model (PCM), can shed light on these aspects. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Such simulations can reveal the preferred conformations of the morpholine ring (e.g., chair or boat) and the rotational freedom around the C-N amide bond. Understanding these conformational preferences is crucial as they can impact the molecule's reactivity and how it interacts with other molecules or surfaces. In drug design, for example, MD simulations are used to study the stability of a ligand within a protein's active site. nih.gov For this compound, MD simulations could be used to model its behavior in solution or in a polymeric matrix, providing information on local chain dynamics and intermolecular packing.

In Silico Design and Optimization of Morpholine-Based Systems

The insights gained from theoretical and computational studies can be leveraged for the in silico design and optimization of novel morpholine-based systems with desired properties. By systematically modifying the chemical structure of this compound in a computational environment, it is possible to predict how these changes will affect its electronic properties, reactivity, and biological activity.

For instance, computational studies on various morpholine derivatives have been employed to design potential enzyme inhibitors. nih.gov These studies often involve creating a library of virtual compounds and using techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis to identify promising candidates for synthesis and experimental testing. The computational data on this compound, such as its molecular electrostatic potential and frontier molecular orbitals, would be critical inputs for such design efforts, enabling the rational development of new materials or bioactive molecules based on its structural framework.

Advanced Analytical Techniques for Comprehensive Characterization in Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(2-Methyl-1-oxoallyl)morpholine and for monitoring its formation during synthesis. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, a combination of ¹H, ¹³C, and heteronuclear NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the morpholine (B109124) ring and the 2-methyl-1-oxoallyl group. The morpholine ring protons typically appear as complex multiplets in the range of 3.3 to 3.8 ppm due to the chair conformation of the ring and the influence of the nitrogen and oxygen atoms. The protons of the 2-methyl-1-oxoallyl group will give rise to distinct signals. The methyl protons are expected to appear as a singlet or a narrow multiplet around 1.9-2.1 ppm, while the two vinyl protons will be observed as separate signals in the region of 5.0 to 6.0 ppm, with their chemical shifts and coupling patterns providing information about their geometric arrangement. In a study of the closely related compound N-formylmorpholine, the morpholine protons were observed as multiplets in the range of 3.02 to 3.35 ppm in CDCl₃. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the four carbons of the morpholine ring. The carbonyl carbon is typically observed in the downfield region, around 165-170 ppm. The olefinic carbons of the methacryloyl group will have characteristic shifts, with the quaternary carbon appearing around 140 ppm and the terminal CH₂ carbon around 120-125 ppm. The methyl carbon is expected in the aliphatic region, typically between 18 and 22 ppm. The four carbons of the morpholine ring will show two distinct signals due to the symmetry of the ring, with the carbons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the oxygen. For the analogous compound 4-acryloylmorpholine (B1203741), the morpholine ring carbons have been reported at approximately 41.7, 45.7, and 66.2 ppm, with the carbonyl carbon at 164.9 ppm and the olefinic carbons at 126.6 and 127.7 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds like 4-acryloylmorpholine and N-formylmorpholine.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| C-alpha (quaternary) | - | ~140 |

| C-beta (vinyl CH₂) | ~5.3 | ~122 |

| Methyl (CH₃) | ~2.0 | ~20 |

| Morpholine CH₂-N | ~3.6 | ~46 |

| Morpholine CH₂-O | ~3.7 | ~67 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

The molecular weight of this compound is 155.19 g/mol . epa.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155. The fragmentation pattern would likely involve the characteristic cleavage of the morpholine ring and the methacryloyl side chain. Common fragmentation pathways for morpholine derivatives include the loss of the side chain and the fragmentation of the morpholine ring itself. For the related compound N-acryloylmorpholine (m/z 141), significant fragments are observed at m/z 112, 86, and 56, corresponding to the loss of an ethyl group, the entire acryloyl group, and further fragmentation of the morpholine ring, respectively. nist.gov A similar fragmentation pattern would be anticipated for this compound.

Table 2: Expected Mass Spectrometry Fragmentation for this compound Based on fragmentation patterns of similar morpholine derivatives.

| m/z | Proposed Fragment |

| 155 | [M]⁺ |

| 140 | [M - CH₃]⁺ |

| 86 | [Morpholine]⁺ |

| 69 | [Methacryloyl]⁺ |

| 56 | [C₃H₄O]⁺ |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for its identification and for the analysis of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. The C=C stretching vibration of the allyl group would appear around 1640 cm⁻¹. The C-N stretching of the morpholine ring is expected in the 1150-1250 cm⁻¹ region, and the C-O-C stretching of the ether linkage in the morpholine ring will give a strong band around 1115 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons are expected in the 2850-3100 cm⁻¹ range. For the similar compound 4-acryloylmorpholine, a strong carbonyl peak is observed at 1647 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, which often gives a weak signal in the IR spectrum, typically shows a strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the methacryloyl group. A detailed spectroscopic investigation of 4-acryloylmorpholine using both FTIR and FT-Raman has been reported, providing a basis for the vibrational analysis of the target compound. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring and the methacryloyl substituent. This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. While no crystal structure for this compound has been reported, studies on other morpholine derivatives have successfully utilized XRD to elucidate their solid-state structures. uobaghdad.edu.iq

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, for assessing its purity, and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound.

A reverse-phase HPLC method has been described for the analysis of this compound. sielc.com This method typically employs a non-polar stationary phase (such as a C18 column) and a polar mobile phase. A common mobile phase composition for such separations is a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape and for compatibility with mass spectrometry detection. sielc.com UPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UPLC method would be highly suitable for the rapid purity assessment and quantitative analysis of this compound.

Table 3: Typical HPLC/UPLC Parameters for the Analysis of this compound General parameters based on common practices for similar compounds.

| Parameter | Typical Value/Condition |

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length |

| Particle Size | 5 µm (HPLC), <2 µm (UPLC) |

| Mobile Phase | Acetonitrile/Water gradient |

| Additive | 0.1% Formic Acid or Phosphoric Acid |

| Flow Rate | 0.2-1.0 mL/min (HPLC), 0.2-0.5 mL/min (UPLC) |

| Detection | UV (e.g., 210 nm), MS |

Gas Chromatography (GC) with Advanced Detection

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, GC coupled with advanced detectors such as mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD) would be the method of choice for its identification and quantification.

Direct GC analysis of morpholine and its derivatives can be challenging due to the polarity of the morpholine ring, which can lead to poor peak shape and interactions with the stationary phase of the GC column. However, the analysis of structurally related N-acylated cyclic compounds, such as N-acylhomoserine lactones, has been successfully achieved by direct GC/MS without derivatization. nih.gov This suggests that direct GC-MS analysis of this compound is feasible, likely yielding characteristic fragmentation patterns that would allow for its unequivocal identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and specific fragment ions corresponding to the loss of the morpholine ring or parts of the methacryloyl group.

For trace-level analysis, a nitrogen-phosphorus detector (NPD) offers high sensitivity and selectivity for nitrogen-containing compounds. osti.gov This would be particularly advantageous for detecting low concentrations of this compound in various matrices. A study on the analysis of N-methylmorpholine in air demonstrated the effectiveness of capillary GC with NPD, achieving a detection limit of 0.05 ng. osti.gov

The choice of the GC column is also critical. A mid-polarity column, such as one with a cyanopropylphenyl-dimethylpolysiloxane stationary phase, or a more polar wax-type column could provide good separation and peak shape. For instance, in the analysis of morpholine derivatives, a DB-1701 column has been shown to provide better separation and response compared to a DB-wax column. mdpi.com

Table 1: Representative GC Conditions for the Analysis of Related Morpholine Derivatives

| Parameter | Condition for N-nitrosomorpholine Analysis | Condition for N-methylmorpholine Analysis |

| Instrument | Gas Chromatograph-Mass Spectrometer | Capillary Gas Chromatograph with NPD |

| Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film) | Fused silica (B1680970) capillary (e.g., CP-Sil 8 CB) |

| Injector Temp. | 250 °C | Not specified |

| Oven Program | 50 °C (1 min), ramp to 200 °C at 10 °C/min | Not specified |

| Carrier Gas | Helium | Helium |

| Detector | Mass Spectrometer (SIM mode) | Nitrogen-Phosphorus Detector (NPD) |

| Reference | mdpi.com | osti.gov |

Derivatization Strategies for Trace Analysis and Enhanced Detection

For trace analysis or when direct GC analysis proves difficult, derivatization is a common strategy to improve the volatility, thermal stability, and detectability of an analyte. research-solution.comjfda-online.com For this compound, while it is an N-acylated derivative of morpholine, further derivatization could be employed if necessary, although it is less likely to be required compared to the parent morpholine.

The most common derivatization reaction for morpholine itself is nitrosation to form the more volatile and stable N-nitrosomorpholine. mdpi.comnih.govresearchgate.netresearchgate.net This is typically achieved by reacting the sample with sodium nitrite (B80452) under acidic conditions. nih.govresearchgate.netresearchgate.net This method has been shown to increase the sensitivity of detection by GC-MS by approximately 65 times compared to direct injection of underivatized morpholine. researchgate.net

Other general derivatization techniques for amines that could be conceptually applied include:

Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), to produce highly volatile derivatives that are very sensitive to electron capture detection (ECD). jfda-online.com

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. research-solution.comsigmaaldrich.com This is a very common derivatization technique for a wide range of compounds containing active hydrogens. research-solution.comsigmaaldrich.com

The selection of a derivatization strategy would depend on the specific analytical challenge, such as the matrix complexity and the required detection limits. For instance, in the analysis of morpholine in complex matrices like fruit peels, a derivatization step following a lipid removal step was found to be crucial for obtaining a clear extract and reliable results. mdpi.com

Table 2: Optimization of a Derivatization Reaction for Morpholine Analysis

| Parameter | Optimized Condition |

| Derivatizing Agent | Sodium Nitrite (NaNO₂) |

| Acidic Medium | 0.05 M HCl |

| pH | 1.5 |

| Reaction Temperature | Not specified, but optimized |

| Reaction Time | Not specified, but optimized |

| Extraction Solvent | Dichloromethane (B109758) |

| Reference | mdpi.comnih.gov |

Thermal Characterization Techniques for Polymer Analysis (DSC, TGA)

When this compound is used as a monomer to create polymers, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the resulting polymer's properties. azom.comkohan.com.twresearchgate.net These techniques provide information on the thermal stability, decomposition behavior, and transitions such as the glass transition temperature (Tg) of the polymer. azom.comkohan.com.twyoutube.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deyoutube.com For a polymer derived from this compound, DSC would be used to determine its glass transition temperature (Tg). The Tg is a critical property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in the DSC thermogram. hu-berlin.de For poly(N-acryloylmorpholine) (PNAM), a structurally similar polymer, the Tg is a key characteristic. kjchemicals.co.jp The Tg value is influenced by factors such as molecular weight and the presence of any cross-linking. DSC can also be used to study other thermal events like melting (for crystalline polymers), crystallization, and curing reactions. azom.comhu-berlin.de

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comresearchgate.net This technique is used to evaluate the thermal stability and decomposition profile of a polymer. youtube.comresearchgate.netnasa.govresearchgate.net A TGA thermogram plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition can be determined, which is a key indicator of the polymer's thermal stability. researchgate.net The TGA curve for a polymer of this compound would likely show a major weight loss step corresponding to the degradation of the polymer backbone. The atmosphere used (e.g., nitrogen or air) can significantly affect the decomposition pathway and temperatures. researchgate.net For example, the thermal degradation of poly(methyl methacrylate) (PMMA), which shares the methacryloyl structure, has been extensively studied by TGA. psu.edu TGA can also be used to determine the composition of multi-component materials, such as the filler content in composites. youtube.com

Table 3: Representative Thermal Properties of Related Polymers

| Polymer | Analytical Technique | Key Finding | Reference |

| Poly(N-acryloylmorpholine) (PNAM) | Not specified | Glass transition temperature (Tg) is a key property. | kjchemicals.co.jp |

| Poly(N-isopropylacrylamide) (PNIPA) | TGA/DTG | Three stages of mass loss during degradation under nitrogen. | nih.gov |

| Poly(methyl methacrylate) (PMMA) | TGA | Degradation occurs at a higher temperature in nanocomposites. | psu.edu |

| Polyoxymethylene (POM) | DSC | Sharp melting transition around 170 °C. | dtic.mil |

Future Perspectives and Emerging Research Domains

Rational Design of Next-Generation N-Acryloyl Morpholine (B109124) Derivatives

The rational design of new molecules is a cornerstone of modern chemistry, aiming to create compounds with specific, enhanced properties. For N-acryloyl morpholine derivatives, this approach focuses on modifying the core structure to fine-tune characteristics such as reactivity, solubility, and biocompatibility. The morpholine ring itself is recognized as a "privileged structure" in medicinal chemistry, often improving the pharmacokinetic properties of bioactive molecules. nih.gov

Future design strategies are likely to involve the introduction of various functional groups onto the morpholine or acryloyl backbone. For instance, the incorporation of stimuli-responsive moieties could lead to "smart" materials that change their properties in response to environmental cues like pH, temperature, or light. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological or chemical activity, will be instrumental in guiding these designs. researchgate.netnih.gov By systematically altering the substituents, researchers can develop a deeper understanding of how molecular architecture influences function, leading to the creation of highly specialized N-acryloyl morpholine derivatives for targeted applications.

Exploration of Novel Reactivity Patterns and Synthetic Applications

While the polymerization of the acryloyl group is a well-established reaction, there remains a vast, underexplored landscape of other potential chemical transformations for 4-(2-Methyl-1-oxoallyl)morpholine and its analogs. The electron-deficient double bond of the acryloyl moiety is susceptible to a variety of addition reactions, and the morpholine ring, though generally stable, can participate in certain chemical processes.

Future research is anticipated to delve into novel reactivity patterns, such as cycloaddition reactions, to construct complex heterocyclic systems. The development of new catalytic methods for the transformation of N-acryloyl morpholines could also unlock new synthetic pathways. chemicalbook.com For example, asymmetric catalysis could be employed to generate chiral products with specific stereochemistry, a critical aspect in the development of pharmaceuticals and other bioactive compounds. The copolymerization of N-acryloyl morpholine with a diverse range of vinyl monomers has already been shown to produce materials with tunable properties, and further exploration in this area is expected to yield novel copolymers with unique characteristics. researchgate.net

Advancements in Polymer Architectures and Functional Materials

The polymerization of N-acryloyl morpholine derivatives is a powerful tool for the creation of advanced materials with a wide spectrum of applications. The resulting polymers, poly(N-acryloyl morpholine) (PNAM), are known for their solubility in both water and many organic solvents, as well as their biocompatibility. chemicalbook.comnih.gov

Future advancements in this area will likely focus on the fabrication of sophisticated polymer architectures. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, opening the door to complex structures such as block copolymers, graft copolymers, and polymer brushes. nih.govrsc.orgacs.org These architectures can self-assemble into various nanostructures, including micelles and vesicles, which have potential applications in drug delivery and nanotechnology. rsc.org

Hydrogels based on N-acryloyl morpholine are another promising area of research. These cross-linked polymer networks can absorb large amounts of water and are being investigated for use in tissue engineering, as drug release matrices, and as components of "smart" materials. chemicalbook.comnih.govscielo.brresearchgate.net Furthermore, the incorporation of N-acryloyl morpholine into nanocomposites, for example with clay, can lead to materials with enhanced mechanical properties. chemicalbook.com

| Polymer Architecture | Key Features | Potential Applications |

|---|---|---|

| Polymer Brushes | High grafting density on surfaces | Biocompatible coatings, smart surfaces |

| Block Copolymers | Self-assembly into nanostructures | Drug delivery, nanotechnology |

| Hydrogels | High water absorption, biocompatible | Tissue engineering, drug release |

| Nanocomposites | Enhanced mechanical properties | Advanced materials, bone regeneration |

Computational and Data-Driven Approaches in Morpholine Research

The integration of computational chemistry and data-driven methods is revolutionizing chemical research. These approaches offer powerful tools to predict the properties of molecules, understand reaction mechanisms, and accelerate the discovery of new materials.

In the context of morpholine research, computational techniques like molecular docking and molecular dynamics simulations can provide insights into how these molecules interact with biological targets, aiding in the design of new drugs. mdpi.comnih.gov Quantum chemical calculations can be used to predict the reactivity and spectral properties of novel N-acryloyl morpholine derivatives, guiding synthetic efforts. nih.gov

Furthermore, the application of machine learning and artificial intelligence is poised to have a significant impact on this field. Machine learning models can be trained on existing experimental data to predict the outcomes of reactions, optimize reaction conditions, and even propose novel molecular structures with desired properties. acs.orgnih.govrsc.org These data-driven approaches can significantly reduce the time and resources required for experimental work, enabling a more rapid and efficient exploration of the chemical space of morpholine derivatives.

| Computational/Data-Driven Approach | Application in Morpholine Research | Potential Impact |

|---|---|---|

| Molecular Docking/Dynamics | Predicting interactions with biological targets | Accelerated drug design and discovery |

| Quantum Chemical Calculations | Predicting reactivity and spectral properties | Guidance for synthetic chemistry |

| Machine Learning/AI | Optimizing reactions, predicting properties | More efficient and rapid research and development |

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-(2-Methyl-1-oxoallyl)morpholine, and how are they applied in structural validation?

- Methodology : Use Raman and infrared (IR) spectroscopy to identify vibrational modes associated with functional groups (e.g., C=O, C=C, morpholine ring). Assign peaks by comparing experimental spectra with ab-initio computational results (e.g., frequency calculations at the B3LYP/6-31G* level). For crystalline samples, high-pressure Raman studies (0–3.5 GPa) can reveal phase transitions via peak splitting/merging (e.g., C-H stretching modes at ~2980–3145 cm⁻¹) .

- Critical Parameters : Ensure sample purity, calibration of pressure cells, and consistency between computational models (basis sets, functional choices) and experimental conditions.

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

- Methodology : Utilize acryloylation of morpholine via nucleophilic acylation. For example, react morpholine with acryloyl chloride in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Optimization : Control reaction temperature (0–5°C to minimize side reactions), stoichiometric excess of acryloyl chloride (1.2–1.5 eq.), and pH adjustments to stabilize intermediates. Avoid hydrolysis of the acryloyl group by maintaining anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology : Perform vibrational mode analysis using density functional theory (DFT) with anharmonic corrections to better match experimental IR/Raman peaks. For discrepancies in C-H stretching regions, investigate intermolecular interactions (e.g., C-H···O hydrogen bonds) via X-ray crystallography or neutron diffraction .

- Case Study : Computational models may underestimate frequency shifts under high pressure due to neglected van der Waals interactions. Validate with pressure-dependent Raman data and refine computational models by including dispersion corrections (e.g., Grimme’s D3 term) .

Q. What experimental strategies are recommended for analyzing phase transitions in this compound under high-pressure conditions?

- Methodology : Use diamond anvil cells (DACs) coupled with Raman spectroscopy to monitor pressure-induced conformational changes (e.g., morpholine ring puckering). Identify phase transitions by observing discontinuities in dω/dp (frequency vs. pressure) plots, particularly near 0.7, 1.7, and 2.5 GPa.

- Complementary Techniques : Pair with synchrotron X-ray diffraction to correlate vibrational changes with lattice parameter shifts. Dielectric spectroscopy can further probe dipole reorientation during phase transitions .

Q. How should researchers address potential toxicity and safety protocols when handling this compound in laboratory settings?

- Risk Mitigation : Conduct a human health risk assessment focusing on dermal/ocular exposure and inhalation risks. Use fume hoods, nitrile gloves, and safety goggles during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.

- Monitoring : Implement gas chromatography-mass spectrometry (GC-MS) to detect airborne monomers and ensure workplace exposure limits (e.g., OSHA PEL) are not exceeded .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。